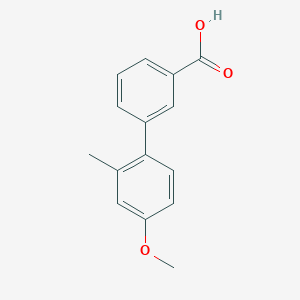

3-(4-Methoxy-2-methylphenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methoxy-2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-8-13(18-2)6-7-14(10)11-4-3-5-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUIGLXBLDWLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653762 | |

| Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178070-12-6 | |

| Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Introduction

3-(4-Methoxy-2-methylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Biaryl compounds are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials, owing to their unique conformational properties and ability to engage in specific biological interactions.[1] The synthesis of asymmetrically substituted biaryls like this compound is, therefore, a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive overview of the most effective synthetic strategies for this target molecule, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this and alternative synthetic routes, provide detailed experimental protocols, and offer a comparative analysis to inform your synthetic planning.

Comparative Analysis of Synthetic Strategies

Several synthetic methodologies can be envisioned for the construction of the C-C bond linking the two aromatic rings in this compound. The choice of strategy is often dictated by factors such as substrate availability, functional group tolerance, reaction efficiency, and scalability. Here, we compare three prominent methods: the Suzuki-Miyaura Coupling, the Grignard Reaction, and the Friedel-Crafts Acylation.

| Synthetic Strategy | Advantages | Disadvantages | Typical Yields |

| Suzuki-Miyaura Coupling | High functional group tolerance, mild reaction conditions, commercially available starting materials, well-established and reliable.[1] | Requires a pre-synthesized organoboron reagent, potential for catalyst poisoning by certain functional groups. | 70-95% |

| Grignard Reaction | Utilizes readily available organohalides, strong C-C bond formation.[2] | Highly sensitive to moisture and protic functional groups (like carboxylic acids), requires protection/deprotection steps, potential for side reactions.[3] | 50-80% (highly variable) |

| Friedel-Crafts Acylation | Forms a ketone precursor that can be further modified, utilizes common reagents.[4] | The carboxylic acid group on one of the rings is deactivating, making the reaction difficult.[5] Potential for multiple acylation products, requires a stoichiometric amount of Lewis acid catalyst.[6] | Lower, often below 50% |

Based on this analysis, the Suzuki-Miyaura coupling emerges as the most strategic and efficient approach for the synthesis of this compound, and will be the focus of our detailed protocol.

The Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become a cornerstone of modern organic synthesis for the formation of C-C bonds.[7] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.[8] For the synthesis of our target molecule, the most direct approach is the coupling of 3-bromobenzoic acid with (4-methoxy-2-methylphenyl)boronic acid.

Reaction Scheme

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process that involves three key steps:[8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromobenzoic acid, forming a Pd(II) complex.[9]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[8]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[9]

dot graph Suzuki_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Pd0 [label="Pd(0) Catalyst", fillcolor="#F1F3F4"]; OxidativeAddition [label="Oxidative Addition\n(Ar-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_complex [label="Ar-Pd(II)-X", fillcolor="#FBBC05"]; Transmetalation [label="Transmetalation\n(Ar'-B(OR)2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_biaryl [label="Ar-Pd(II)-Ar'", fillcolor="#FBBC05"]; ReductiveElimination [label="Reductive Elimination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-Ar' (Product)", shape=ellipse, fillcolor="#FFFFFF"];

Pd0 -> OxidativeAddition [label=" "]; OxidativeAddition -> PdII_complex; PdII_complex -> Transmetalation [label=" "]; Transmetalation -> PdII_biaryl; PdII_biaryl -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [style=dashed, label="Catalyst Regeneration"]; } caption: "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."

Synthesis of Starting Materials

1. 3-Bromobenzoic Acid:

This starting material can be synthesized by the bromination of benzoic acid. The carboxylic acid group is a meta-director in electrophilic aromatic substitution.[10] A common method involves the use of bromine in the presence of a Lewis acid catalyst or an oxidizing agent.[11] Alternatively, oxidation of 3-bromotoluene with a strong oxidizing agent like potassium permanganate (KMnO₄) is a viable route.[12]

2. (4-Methoxy-2-methylphenyl)boronic acid:

This boronic acid is commercially available from various suppliers. Its synthesis typically involves the reaction of a Grignard reagent, formed from 2-bromo-5-methoxytoluene, with a trialkyl borate followed by acidic hydrolysis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

3-Bromobenzoic acid

-

(4-Methoxy-2-methylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), (4-methoxy-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Stir the mixture vigorously and heat to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude product in a suitable solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer from the initial extraction with 1 M HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

-

dot graph Suzuki_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Combine Reactants and Catalyst", fillcolor="#F1F3F4"]; Reaction [label="Heat to Reflux under Inert Atmosphere", fillcolor="#FBBC05"]; Workup [label="Aqueous Workup and Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Acidification, Filtration, and Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Pure this compound", shape=ellipse, fillcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } caption: "Experimental workflow for the Suzuki-Miyaura synthesis."

Alternative Synthetic Routes: A Brief Overview

While the Suzuki-Miyaura coupling is the recommended method, it is valuable for a research scientist to be aware of alternative approaches.

Grignard Reaction

A Grignard-based synthesis would likely involve the reaction of a Grignard reagent derived from 2-bromo-5-methoxytoluene with a 3-carboxy-substituted phenyl halide (or its ester derivative). A significant challenge with this approach is the high reactivity of the Grignard reagent, which is incompatible with the acidic proton of the carboxylic acid.[3] This necessitates a protection-deprotection strategy for the carboxylic acid group, adding steps and potentially reducing the overall yield. The general mechanism involves the nucleophilic attack of the Grignard reagent on an electrophilic carbon.[13]

Friedel-Crafts Acylation

Another potential, though less direct, route involves a Friedel-Crafts acylation.[4] This could entail the acylation of anisole with 2-methylbenzoyl chloride to form a diaryl ketone intermediate. The methyl group on the benzoyl chloride would then need to be oxidized to a carboxylic acid. However, Friedel-Crafts reactions are often limited by the electronic nature of the substrates. The presence of a deactivating group like a carboxylic acid on the aromatic ring can significantly hinder the reaction.[5] The mechanism proceeds through the formation of an acylium ion which is then attacked by the electron-rich aromatic ring.[14]

Characterization and Purification

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Purification of the final product is typically achieved through recrystallization. The choice of solvent is crucial and should be determined empirically to achieve high recovery of pure crystals. As an alternative for challenging purifications, column chromatography on silica gel can be employed.[15]

Conclusion

This in-depth technical guide has outlined the synthesis of this compound, with a strong recommendation for the Suzuki-Miyaura cross-coupling reaction due to its high efficiency, functional group tolerance, and reliability. By understanding the underlying mechanisms and following the detailed experimental protocol, researchers and drug development professionals can confidently synthesize this valuable biaryl carboxylic acid for their research endeavors. The discussion of alternative routes provides a broader perspective on synthetic strategy, emphasizing the importance of selecting the most appropriate method for a given target molecule.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

PubMed. (2024, March 8). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

ResearchGate. (n.d.). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). A highly efficient Suzuki–Miyaura coupling of aryl halides with aryl boronic acids in water at room temperature. Retrieved from [Link]

-

ResearchGate. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

-

PubMed. (2020, January 1). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

-

PEARL - Plymouth Electronic Archive and Research Library. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

-

YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

-

YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). Environmental protection preparation method of m-bromobenzoic acid.

-

PubMed. (2020, January 1). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Retrieved from [Link]

-

Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]

-

PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride …. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ACS Publications. (1972). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]

-

Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2020). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Retrieved from [Link]

-

Ottokemi. (n.d.). 4-Methoxyphenylboronic acid, 98%. Retrieved from [Link]

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. ijisrt.com [ijisrt.com]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 15. researchgate.net [researchgate.net]

3-(4-Methoxy-2-methylphenyl)benzoic acid chemical properties

An In-depth Technical Guide to 3-(4-Methoxy-2-methylphenyl)benzoic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a biaryl carboxylic acid of interest in synthetic chemistry. It details the compound's chemical and physical properties, offers an in-depth analysis of its molecular structure and spectroscopic profile, and proposes a robust synthetic pathway. Furthermore, this guide includes illustrative experimental protocols and essential safety and handling information, designed for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound belongs to the class of biaryl compounds, which are structural motifs frequently found in pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of a benzoic acid moiety linked to a substituted phenyl ring provides a versatile scaffold for further chemical modification. The presence of carboxylic acid, methoxy, and methyl functional groups offers multiple reaction sites, making it a valuable intermediate for constructing more complex molecular architectures. This guide serves as a senior application scientist's perspective on the core attributes of this compound, emphasizing the causality behind its properties and the practical application of this knowledge in a research setting.

Chemical Identity and Core Properties

The fundamental properties of a chemical compound are the bedrock of its application. The identity and key physical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1178070-12-6 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Synonyms | 4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Appearance | White to off-white crystalline powder (inferred) | [2][3] |

| Boiling Point | 418.7 ± 40.0 °C (Predicted) | [1] |

| Density | 1.167 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and acetone. | [3] |

| Purity | Typically available at ≥98% |

Molecular Structure and Physicochemical Characterization

Structural Analysis

The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group at the 3-position, and the other with a methoxy group at the 4-position and a methyl group at the 2-position. The steric hindrance from the ortho-methyl group influences the dihedral angle between the two aromatic rings, preventing them from being coplanar. In the solid state, carboxylic acids like this one typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules associate in a head-to-tail fashion.[4] This intermolecular interaction significantly impacts physical properties such as melting point and solubility.

Caption: 2D Structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this exact compound are not publicly available, a reliable profile can be predicted based on data from closely related analogs.[5]

-

¹H NMR Spectroscopy:

-

Carboxylic Proton (-COOH): A broad singlet is expected far downfield, typically between δ 10.5-13.0 ppm, due to strong deshielding and hydrogen bonding.[5]

-

Aromatic Protons (Ar-H): A complex series of multiplets would appear in the range of δ 6.8-8.2 ppm. The specific splitting patterns depend on the coupling between adjacent protons on both rings.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is anticipated around δ 3.8-3.9 ppm.[5]

-

Methyl Protons (-CH₃): A sharp singlet for the aryl-methyl group would be observed further upfield, likely in the δ 2.2-2.5 ppm range.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-C=O): The signal for the carboxylic acid carbon is expected around δ 167-172 ppm.[6]

-

Aromatic Carbons (Ar-C): Multiple signals would be present in the δ 110-145 ppm region. The carbon attached to the methoxy group (C-O) would be significantly deshielded.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is characteristic of a methoxy carbon.[6]

-

Methyl Carbon (-CH₃): The methyl carbon signal would appear upfield, typically around δ 20-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band from the carboxylic acid O-H group is expected in the 2500-3300 cm⁻¹ region, indicative of strong hydrogen bonding.

-

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are found just below 3000 cm⁻¹.[7]

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹.[7]

-

C-O Stretch: Asymmetric and symmetric C-O-C stretching from the aryl-alkyl ether (methoxy group) will produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.[7]

-

-

Mass Spectrometry (MS):

-

Using electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 242.27. Common fragmentation patterns would include the loss of -OH (m/z = 225) and -COOH (m/z = 197).

-

Synthesis and Reactivity

Proposed Synthetic Strategy

The most logical and industrially scalable approach for synthesizing this biaryl compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance. The causality behind this choice is its high efficiency in forming C-C bonds between aromatic rings.

The proposed two-step synthesis involves:

-

Suzuki-Miyaura Coupling: Reaction of 3-boronobenzoic acid with 1-bromo-4-methoxy-2-methylbenzene.

-

Workup and Purification: Standard acid-base workup to isolate the carboxylic acid product.

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity

The reactivity is governed by its functional groups:

-

Carboxylic Acid: Can undergo standard reactions such as esterification (with alcohols), amidation (with amines), and reduction to the corresponding alcohol. Its acidic nature allows for salt formation with bases.[8]

-

Aromatic Rings: Susceptible to electrophilic aromatic substitution, although the positions of substitution will be directed by the existing groups.

Experimental Protocols (Illustrative)

The following protocols are self-validating, meaning they include steps for confirming the outcome of the reaction and the purity of the product.

Protocol: Synthesis via Suzuki-Miyaura Coupling

-

Reaction Setup: To a 250 mL round-bottom flask, add 3-boronobenzoic acid (1.0 eq), 1-bromo-4-methoxy-2-methylbenzene (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

-

Solvent and Base Addition: Add toluene (5 volumes) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (2.5 eq).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the biphasic mixture to 80-90 °C with vigorous stirring for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials.

-

Workup: After cooling to room temperature, separate the organic and aqueous layers. Wash the organic layer with brine.

-

Product Isolation: Acidify the aqueous layer to a pH of 1-2 with concentrated HCl. A precipitate of the crude product will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound. Purity can be confirmed by melting point analysis and HPLC.

Protocol: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 5-10 mg of the dried, purified product.

-

Solvent Addition: Place the sample in a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.[5]

-

Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.

-

Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard parameters. The resulting spectra should be compared against the predicted profile (Section 3.2) to validate the chemical structure.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are based on safety data for structurally similar compounds.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10]

-

Fire Safety: The compound is combustible. Use appropriate extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam in case of a fire.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from strong oxidizing agents.[12]

Applications and Research Interest

The primary value of this compound lies in its utility as a building block in organic synthesis. Biaryl carboxylic acids are key intermediates in the development of:

-

Pharmaceuticals: They serve as precursors for active pharmaceutical ingredients (APIs), particularly in areas like anti-inflammatory and cardiovascular drugs.[2]

-

Specialty Chemicals: The structure can be incorporated into dyes, fragrances, and specialty polymers to impart specific properties.[8]

-

Ligand Synthesis: The carboxylic acid group can be used to chelate metals, making such molecules candidates for new catalysts or functional materials.

Conclusion

This compound is a well-defined chemical entity with a versatile profile for advanced chemical synthesis. Its properties are dictated by the interplay of its biaryl core and key functional groups. Understanding its spectroscopic signature, reactivity, and a reliable synthetic route like the Suzuki-Miyaura coupling enables researchers to effectively utilize this compound as an intermediate in the creation of novel and high-value molecules for a wide range of scientific applications. Adherence to proper safety and handling protocols is essential for its responsible use in a laboratory setting.

References

- Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, (3-methoxy-4-nitrophenyl)methyl ester. [Link]

-

Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. [Link]

-

Emco Chemicals. 4-methoxy benzoic acid. [Link]

-

ResearchGate. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Methylbenzoic acid. [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]

-

NIST. Benzoic acid, 3-methoxy-4-methyl-. [Link]

Sources

- 1. This compound CAS#: 1178070-12-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Methoxybenzoic Acid | CAS 100-09-4 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chemixl.com [chemixl.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Characterization of 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the essential analytical methodologies for the comprehensive characterization of 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid . Designed for professionals in research and drug development, this document moves beyond procedural lists to offer a rationale-driven approach to structural elucidation and purity assessment, ensuring scientific rigor and trustworthy results.

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

Biphenyl carboxylic acids represent a class of organic compounds with a rigid biphenyl core and a reactive carboxylic acid moiety.[1] This structural combination imparts valuable properties, making them significant in various fields, including medicinal chemistry and materials science.[2][3] The substituents on the biphenyl rings, in this case, a methoxy and a methyl group, play a crucial role in defining the molecule's steric and electronic properties, which in turn influence its biological activity and material characteristics. Accurate and thorough characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the quality and reproducibility of research findings.

Synthesis via Suzuki-Miyaura Coupling: A Plausible Route

A common and efficient method for synthesizing unsymmetrical biaryl compounds like 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate.[6]

A potential synthetic route for the target molecule would involve the reaction of (4-methoxyphenyl)boronic acid with a suitably substituted bromobenzoic acid, such as 3-bromo-2-methylbenzoic acid, in the presence of a palladium catalyst and a base.

Caption: Plausible synthesis of the target molecule via Suzuki-Miyaura coupling.

Physicochemical and Safety Profile

A summary of the key physicochemical properties and safety information for biphenyl carboxylic acid derivatives is presented below. It is crucial to consult the Safety Data Sheet (SDS) for the specific compound before handling.[7][8][9][10]

| Property | Expected Value/Information | Source |

| Molecular Formula | C₁₅H₁₄O₃ | N/A |

| Molecular Weight | 242.27 g/mol | N/A |

| Appearance | Expected to be a solid, ranging from white to off-white. | [11] |

| Solubility | Likely soluble in organic solvents like DMSO, methanol, and chloroform. | [11] |

| Safety Hazards | ||

| GHS Pictograms | GHS07 (Harmful/Irritant) is common for this class of compounds. | [7] |

| Hazard Statements | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302). | [7][8] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |

Handling and Storage: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Avoid generating dust.[7] Store in a cool, dry place in a tightly sealed container.[10]

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid. The following workflow ensures both structural confirmation and purity assessment.

Caption: A comprehensive workflow for the characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids to observe the exchangeable acidic proton.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic acid (-COOH) | 10.0 - 13.0 | Broad singlet | 1H | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. |

| Aromatic (Ar-H) | 6.8 - 8.2 | Multiplets, doublets, singlets | 7H | The exact chemical shifts and coupling patterns will depend on the substitution pattern of the two aromatic rings. Protons ortho to the carboxylic acid group will be shifted downfield. Protons on the methoxy-substituted ring will show distinct splitting patterns. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | Methoxy protons are shielded and appear as a sharp singlet. |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | 3H | The methyl group attached to the aromatic ring will appear as a singlet in a region characteristic of benzylic protons. |

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required due to the low natural abundance of ¹³C.[12]

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: Process the FID similarly to ¹H NMR data.

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| Carboxylic acid (-C OOH) | 165 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| Aromatic (Ar-C) | 110 - 160 | The spectrum will show multiple signals in this region. The carbon attached to the methoxy group will be shifted upfield due to the electron-donating effect of the oxygen, while the carbons attached to the other ring and the carboxylic acid will be at the lower end of this range. Quaternary carbons will typically have lower intensities. |

| Methoxy (-OC H₃) | 55 - 60 | The carbon of the methoxy group is shielded by the oxygen atom. |

| Methyl (-C H₃) | 18 - 25 | The methyl carbon attached to the aromatic ring will appear in the aliphatic region. |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and providing information about the molecular formula and structure through fragmentation patterns.

Experimental Protocol:

-

Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids and is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Rationale |

| [M-H]⁻ | 241.08 | The deprotonated molecule is often the base peak in negative ion ESI-MS. |

| [M+H]⁺ | 243.10 | In positive ion mode, the protonated molecule may be observed. |

| [M+Na]⁺ | 265.08 | Adducts with sodium are common in ESI-MS. |

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition by providing a highly accurate mass measurement.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or as a solution.

-

Data Acquisition: An infrared spectrum is obtained by passing a beam of infrared light through the sample and measuring the frequencies at which light is absorbed.

Expected FT-IR Spectral Data:

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale |

| O-H (Carboxylic acid) | 2500 - 3300 | Very broad | Characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[13][14] |

| C-H (Aromatic) | 3000 - 3100 | Sharp, medium | Stretching vibrations of C-H bonds on the aromatic rings. |

| C-H (Aliphatic) | 2850 - 3000 | Sharp, medium to weak | Stretching vibrations of the methyl and methoxy C-H bonds. |

| C=O (Carboxylic acid) | 1680 - 1720 | Strong, sharp | The carbonyl stretch is a very prominent feature in the spectrum of a carboxylic acid.[14] Conjugation with the aromatic ring lowers the frequency. |

| C=C (Aromatic) | 1450 - 1600 | Medium to weak | Stretching vibrations within the aromatic rings. |

| C-O (Carboxylic acid/Ether) | 1210 - 1320 (acid) & 1000 - 1300 (ether) | Strong | C-O stretching vibrations from both the carboxylic acid and the methoxy group. |

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the target molecule, it is primarily used to determine purity. A reversed-phase HPLC method is typically suitable for biphenyl compounds.[15][16]

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration.[17]

-

Chromatographic Conditions:

-

Column: A C18 or a biphenyl stationary phase column is recommended for good separation of aromatic compounds.[18]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid to suppress ionization) and an organic phase (e.g., acetonitrile or methanol) is often effective.[17][18]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or 280 nm) is common.[19]

-

-

Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected HPLC Results: A pure sample of 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid should show a single major peak with a purity of >95% (or as specified by the synthesis and purification method).

Conclusion

The comprehensive characterization of 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, while mass spectrometry confirms the molecular weight and elemental composition. FT-IR spectroscopy validates the presence of key functional groups, and HPLC is indispensable for assessing purity. By following the detailed methodologies and understanding the expected outcomes outlined in this guide, researchers can ensure the integrity and reliability of their findings, paving the way for successful downstream applications in drug discovery and materials science.

References

-

PubChem. 4'-Methoxy-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]

-

TUE Research portal. Mass spectra of liquid crystals. II.Biphenyl and cyclohexylbiphenyl derivatives. [Link]

-

Lumen Learning. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

-

B. V. Parikh Institute of Technology. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

-

Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

-

National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

-

PubChem. (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]

-

ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP012337. [Link]

-

Oxford Academic. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. Figure A5.25. Titrimetric 1 H NMR spectra of only Biphenyl-4,4. [Link]

-

National Institute of Standards and Technology. Biphenyl - the NIST WebBook. [Link]

-

YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [Link]

-

Chromtech. Chromatography Products. [Link]

-

PubChem. Biphenyl. National Center for Biotechnology Information. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

American Chemical Society. Molecular Exciton Engineering in Thiobarbituric Acid-Based Linear Copolymers for High-Efficiency Photocatalytic Uranium Extraction. [Link]

-

University of Regensburg. 13C NMR Spectroscopy. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. fishersci.es [fishersci.es]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. che.hw.ac.uk [che.hw.ac.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scielo.br [scielo.br]

- 16. academic.oup.com [academic.oup.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chromtech.net.au [chromtech.net.au]

- 19. helixchrom.com [helixchrom.com]

Spectroscopic Characterization of 3-(4-Methoxy-2-methylphenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxy-2-methylphenyl)benzoic acid (CAS No. 1178070-12-6) is a biphenyl carboxylic acid derivative. The structural complexity and potential for conformational flexibility in such molecules make their unambiguous characterization a critical aspect of synthesis and drug discovery workflows. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecule's structure and connectivity. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, providing predicted values and a rationale for their interpretation. Furthermore, it outlines the standard experimental protocols for acquiring such data, ensuring scientific integrity and reproducibility.

The molecular structure of this compound, with the IUPAC name 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid and a molecular formula of C₁₅H₁₄O₃, is presented below. The analysis of its spectroscopic data is crucial for confirming its identity and purity after synthesis.

Figure 2. Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | ~168-172 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region. |

| Quaternary (C-COOH) | ~130-132 | The carbon atom attached to the carboxylic acid group. |

| Quaternary (C-biphenyl) | ~140-142 | The carbon atom of the benzoic acid ring attached to the other phenyl ring. |

| Aromatic CH (Benzoic Acid Ring) | ~128-135 | Aromatic carbons of the benzoic acid ring, with their specific shifts influenced by the positions relative to the substituents. |

| Quaternary (C-biphenyl, other ring) | ~138-140 | The carbon atom of the methoxy-methylphenyl ring attached to the other phenyl ring. |

| Quaternary (C-OCH₃) | ~158-160 | The carbon atom attached to the electron-donating methoxy group is significantly deshielded. |

| Quaternary (C-CH₃) | ~135-137 | The carbon atom attached to the methyl group. |

| Aromatic CH (Methoxy-methylphenyl Ring) | ~110-130 | Aromatic carbons of the methoxy-methylphenyl ring, with shifts influenced by the electron-donating groups. |

| Methoxy (-OCH₃) | ~55-56 | The carbon of the methoxy group. |

| Methyl (-CH₃) | ~20-22 | The carbon of the methyl group attached to the aromatic ring. |

Interpretation and Causality

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. The electron-withdrawing nature of the carbonyl group in the carboxylic acid causes a significant downfield shift for the carbonyl carbon. Similarly, the oxygen of the methoxy group deshields the aromatic carbon to which it is attached. The quaternary carbons involved in the biphenyl linkage are also expected to be in the downfield region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally preferred for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer is required.

-

Data Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR.

-

-

Data Processing:

-

Similar processing steps as for ¹H NMR are applied (Fourier transformation, phasing, and calibration).

-

Infrared (IR) Spectroscopy

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Very broad and strong |

| C-H stretch (Aromatic) | 3000-3100 | Sharp, medium |

| C-H stretch (Aliphatic) | 2850-3000 | Sharp, medium |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong and sharp |

| C=C stretch (Aromatic) | 1450-1600 | Medium to strong, multiple bands |

| C-O stretch (Ether) | 1230-1270 (asymmetric) & 1020-1075 (symmetric) | Strong |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |

| O-H bend (Carboxylic Acid) | 920-950 | Broad, medium |

Interpretation and Causality

The IR spectrum provides valuable information about the functional groups present in the molecule. The most characteristic feature of a carboxylic acid is the very broad O-H stretching band, which is a result of strong hydrogen bonding. The sharp and intense C=O stretching absorption is also a key diagnostic peak. The presence of the ether linkage is confirmed by the strong C-O stretching bands. The aromatic rings give rise to C-H and C=C stretching vibrations at their characteristic frequencies. [1][2][3]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample spectrum is then acquired.

-

The instrument software automatically subtracts the background from the sample spectrum.

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 242.09 (Calculated for C₁₅H₁₄O₃)

-

Major Fragments:

-

m/z = 225: [M - OH]⁺, loss of a hydroxyl radical from the carboxylic acid.

-

m/z = 197: [M - COOH]⁺, loss of the carboxylic acid group.

-

m/z = 211: [M - OCH₃]⁺, loss of the methoxy group.

-

Further fragmentation of the biphenyl core structure.

-

Interpretation and Causality

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule. The molecular ion peak confirms the molecular formula. The fragmentation pattern is indicative of the molecule's structure, with the weakest bonds typically breaking first. For aromatic carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group and the entire carboxylic acid group. [4][5][6]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and a mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF).

-

Data Acquisition:

-

Introduce the sample into the ionization source.

-

The molecules are ionized and then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and the major fragment ions.

Figure 3. Predicted Major Fragmentation Pathways in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the synthesis and purity of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. The synergy of these spectroscopic techniques allows for a complete and unambiguous structural elucidation, which is fundamental in the fields of chemical research and drug development.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid.

-

Royal Society of Chemistry. (2017). Supporting Information for "A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water". Retrieved from [Link]

-

MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. 4'-Methoxy-biphenyl-3-carboxylic acid. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Swain, M. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved from [Link]

-

Royal Society of Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]

-

Whitman College. GCMS Section 6.12. Retrieved from [Link]

-

NIST. Benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]

-

Gonzalez, K. A., Wilson, L. J., & Wu, W. (2006). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC. Retrieved from [Link]

-

PubChem. Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester. Retrieved from [Link]

-

CSIR NET/GATE Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

MDPI. 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]

-

NIST. Ethane, 1,1-difluoro-. Retrieved from [Link]

-

NIST. Hexathiane. Retrieved from [Link]

-

NIST. Cyclohexane, dodecafluoro-. Retrieved from [Link]

Sources

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GCMS Section 6.12 [people.whitman.edu]

- 6. youtube.com [youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug discovery and development.[1][2] It provides unparalleled, atom-level insights into molecular structure, enabling unambiguous compound identification and characterization.[2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(4-Methoxy-2-methylphenyl)benzoic acid, a biaryl compound whose structural complexity makes it an excellent subject for demonstrating the power of NMR in resolving detailed molecular features.

For researchers and scientists in pharmaceutical and chemical development, precise structural verification is a cornerstone of quality control and regulatory compliance.[3][4] This document serves as a practical, in-depth reference for interpreting the NMR data of this specific molecule and as a broader guide to the analytical reasoning required for the structural elucidation of similarly complex organic compounds.

Core Principles of NMR-Based Structural Elucidation

Before delving into the specific spectral analysis, it is crucial to understand the fundamental NMR parameters that form the basis of our interpretation:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause shielding, resulting in an upfield shift (lower ppm).[5]

-

Integration: The area under a ¹H NMR peak is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Multiplicity (Splitting Pattern): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., singlet, doublet, triplet). The "n+1 rule" is often used, where 'n' is the number of adjacent, non-equivalent protons.[6]

-

Coupling Constant (J): The distance between the split lines of a signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled nuclei.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization.

Step-by-Step Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good solubilizing properties.[7] However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solubilize the compound and more reliably show the labile carboxylic acid proton.[8] For this guide, we will consider data acquired in DMSO-d₆.

-

Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9]

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Transfer: Using a clean Pasteur pipette, transfer the clear solution into a high-quality, 5 mm NMR tube, ensuring no solid particulates are transferred.[9][10]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.[9][11]

Instrumental Parameters

Data should be acquired on a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.[12][13]

-

Spectrometer Frequency: 500 MHz for ¹H, 126 MHz for ¹³C.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K (25 °C).

-

¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

-

¹³C NMR: 1024-2048 scans, relaxation delay of 2-5 seconds.

Workflow for NMR Spectral Analysis

Caption: Workflow from sample preparation to final structure confirmation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is complex, particularly in the aromatic region, due to the presence of two substituted benzene rings.

Caption: Structure of this compound with proton labels.

Table 1: ¹H NMR Data and Assignments (500 MHz, DMSO-d₆)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| Hₐ | ~13.0 | Broad Singlet | 1H | - | COOH | The acidic proton of a carboxylic acid is typically a broad singlet at a very downfield chemical shift, highly dependent on solvent and concentration. |

| H₆ | ~8.05 | Singlet (or narrow t) | 1H | ~1.5 | Ar-H | This proton is ortho to the carboxylic acid group, which is strongly electron-withdrawing, causing a significant downfield shift. It shows minimal coupling. |

| H₄ | ~7.90 | Doublet | 1H | ~7.7 | Ar-H | Ortho to the biaryl linkage and meta to the COOH group. It is deshielded and coupled primarily to H₅. |

| H₅ | ~7.60 | Triplet | 1H | ~7.7 | Ar-H | Coupled to both H₄ and H₆, resulting in a triplet pattern. |

| H₆' | ~7.25 | Doublet | 1H | ~8.4 | Ar-H | This proton is on the methoxy-substituted ring and is coupled to H₅'. |

| H₅' | ~6.90 | Doublet of Doublets | 1H | ~8.4, ~2.5 | Ar-H | Coupled to both H₆' (large J) and H₃' (small J). |

| H₃' | ~6.85 | Doublet | 1H | ~2.5 | Ar-H | This proton is meta to the methoxy group and coupled only to H₅'. |

| Hₑ | ~3.80 | Singlet | 3H | - | -OCH₃ | The methoxy group protons are characteristic singlets, shielded by the electron-donating oxygen. |

| Hf | ~2.10 | Singlet | 3H | - | -CH₃ | The methyl group protons appear as a singlet in the aliphatic region. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Peak intensities are not directly proportional to the number of carbons, with quaternary carbons typically showing weaker signals.[14]

Caption: Structure of this compound with carbon labels.

Table 2: ¹³C NMR Data and Assignments (126 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C₇ (C=O) | The carbonyl carbon of a carboxylic acid is characteristically found in the most downfield region of the spectrum. |

| ~159.0 | C₄' | This aromatic carbon is directly attached to the electron-donating methoxy group, causing a strong deshielding effect. |

| ~141.5 | C₁' | A quaternary carbon involved in the biaryl linkage. |

| ~138.0 | C₂' | A quaternary carbon bearing the methyl group. |

| ~135.0 | C₃ | A quaternary carbon involved in the biaryl linkage. |

| ~132.0 | C₁ | The quaternary carbon to which the carboxylic acid is attached. |

| ~131.5 | C₆ | Aromatic CH carbon. |

| ~130.0 | C₆' | Aromatic CH carbon. |

| ~129.5 | C₄ | Aromatic CH carbon. |

| ~129.0 | C₅ | Aromatic CH carbon. |

| ~116.0 | C₅' | Aromatic CH carbon. |

| ~112.0 | C₃' | Aromatic CH carbon. |

| ~55.5 | C₉ (-OCH₃) | The methoxy carbon appears in the typical range for such functional groups.[15] |

| ~20.0 | C₈ (-CH₃) | The aliphatic methyl carbon is found in the most upfield region of the spectrum. |

Expert Insights and Causality

-

Substituent Effects on Chemical Shifts: The electron-donating nature of the methoxy (-OCH₃) and methyl (-CH₃) groups increases electron density on the attached ring, particularly at the ortho and para positions, causing an upfield (shielding) shift for the corresponding protons and carbons.[5] Conversely, the electron-withdrawing carboxylic acid (-COOH) group deshields the protons on its ring, shifting them downfield.[16]

-

Through-Space vs. Through-Bond Effects: The proximity of the two aromatic rings can lead to through-space interactions (anisotropic effects) that further influence the chemical shifts of protons near the biaryl bond.

-

Utility of 2D NMR: While 1D spectra provide substantial information, unambiguous assignment, especially in the crowded aromatic region, would be greatly facilitated by 2D NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which reveal proton-proton and proton-carbon correlations, respectively.

Conclusion

The detailed ¹H and ¹³C NMR analysis of this compound demonstrates the profound capability of NMR spectroscopy to deliver a precise and comprehensive structural fingerprint of a complex organic molecule. By systematically interpreting chemical shifts, multiplicities, and integrations, and grounding these interpretations in the fundamental principles of electronic effects, a complete and confident structural assignment can be achieved. This level of analytical rigor is fundamental to advancing drug development, ensuring the identity and purity of candidate molecules, and meeting stringent regulatory standards.

References

-

Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

-

European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Houston. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

National Institutes of Health. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

-

ACS Publications. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-[(4-Methoxyphenoxy)methyl]benzoic acid. Retrieved from [Link]

-

Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

-

NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, H₂O, predicted). Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2025). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved from [Link]

-

YouTube. (2022). Introduction to 13C NMR Spectroscopy for Organic Chemistry. Retrieved from [Link]

-

Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. Retrieved from [Link]

-

AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Fiveable. (n.d.). 8.3 ¹H and ¹³C NMR spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. azooptics.com [azooptics.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. books.rsc.org [books.rsc.org]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organomation.com [organomation.com]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. rsc.org [rsc.org]

- 13. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. web.mit.edu [web.mit.edu]

mass spectrometry of 3-(4-Methoxy-2-methylphenyl)benzoic acid

An In-depth Technical Guide to the Mass Spectrometry of 3-(4-Methoxy-2-methylphenyl)benzoic Acid

Executive Summary

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a bi-aryl compound featuring carboxylic acid, methoxy, and methyl functional groups. Tailored for researchers, analytical scientists, and professionals in drug development, this document delves into the fundamental principles and practical applications of mass spectrometry for the structural characterization of this molecule. We explore both "hard" ionization techniques like Electron Ionization (EI) and "soft" techniques such as Electrospray Ionization (ESI), presenting detailed experimental protocols and predictive fragmentation analyses. The causality behind methodological choices is explained, offering field-proven insights to ensure robust and reliable characterization. By synthesizing theoretical knowledge with practical workflows and visual data representations, this guide serves as an authoritative resource for the unambiguous identification and structural elucidation of this compound.

Introduction to the Analyte and Mass Spectrometric Strategy

Analyte Overview: this compound

This compound is a substituted aromatic carboxylic acid with the chemical formula C₁₅H₁₄O₃. Its structure is characterized by two phenyl rings linked by a single bond, with key functional groups that dictate its chemical behavior and mass spectrometric fragmentation: a carboxylic acid group, a methoxy group, and a methyl group.

-

Molecular Weight (Monoisotopic): 242.0943 g/mol

-

Nominal Mass: 242 g/mol

The presence of the acidic proton on the carboxyl group, the basic oxygen on the methoxy group, and multiple aromatic and aliphatic C-C and C-H bonds provides several potential sites for ionization and fragmentation, making mass spectrometry an ideal tool for its structural analysis.

The Dichotomy of Mass Spectrometry: Hard vs. Soft Ionization

A robust mass spectrometric analysis leverages complementary ionization techniques. For a molecule like this compound, a dual-pronged approach is optimal:

-

Electron Ionization (EI): A high-energy, "hard" ionization technique that induces extensive fragmentation. The resulting mass spectrum is a complex "fingerprint" rich in structural information, ideal for database matching and elucidating the core structure of the molecule.[1]

-

Electrospray Ionization (ESI): A "soft" ionization technique that transfers the intact molecule into the gas phase with a charge, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻).[2] This is critical for unequivocally determining the molecular weight. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled, systematic fragmentation of a selected precursor ion, providing precise details about molecular connectivity.

The following diagram illustrates the overarching analytical workflow.

Experimental Design and Self-Validating Protocols

The trustworthiness of mass spectrometric data hinges on a well-designed experiment. The protocols below are designed to be self-validating, meaning they include parameters that ensure instrument performance and generate predictable, reliable data for the target analyte.

Protocol 1: GC-MS Analysis with Electron Ionization (EI)